molecular formula C12H12N2O4 B1391758 Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 1221792-69-3

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B1391758
CAS No.: 1221792-69-3
M. Wt: 248.23 g/mol
InChI Key: RXJTWAFCDQAWFT-UHFFFAOYSA-N
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Description

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O4. This compound is known for its unique structural features, which include a benzoxazine ring fused with a cyano and methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazine ring with cyano and methoxy groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-16-10-4-7(12(15)17-2)3-9-11(10)18-8(5-13)6-14-9/h3-4,8,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJTWAFCDQAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(CN2)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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